Micronomicin sulfate

Vue d'ensemble

Description

Micronomicin sulfate is an aminoglycoside antibiotic known for its potent bactericidal properties. It is produced by the bacterium Micromonospora sagamiensis var. nonreducans. This compound is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a valuable tool in the treatment of various bacterial infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Micronomicin sulfate is typically produced through fermentation using the bacterium Micromonospora sagamiensis var. nonreducans. The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The membrane separation and extraction method is commonly used, which involves decolorizing the solution using an ultrafiltration membrane system and concentrating it with a nanofiltration membrane system .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation processes. The bacterium is grown in bioreactors under controlled conditions to maximize yield. After fermentation, the antibiotic is extracted and purified using techniques such as ultrafiltration and nanofiltration to ensure high purity and stability of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Micronomicin sulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of deoxygenated products.

Applications De Recherche Scientifique

Microbiological Applications

Antimicrobial Susceptibility Testing (AST)

Micronomicin sulfate is extensively used in clinical laboratories for antimicrobial susceptibility testing. It helps determine the effectiveness of antibiotics against specific bacterial strains. The testing methods include:

- Disk Diffusion Method : Involves placing antibiotic-impregnated disks on agar plates inoculated with bacteria.

- Minimum Inhibitory Concentration (MIC) Testing : Determines the lowest concentration of the antibiotic that inhibits bacterial growth.

This compound shows significant efficacy against various pathogens, including:

Veterinary Applications

Poultry and Livestock Treatment

In veterinary medicine, this compound is used to treat infections in poultry and livestock. A study documented its use in the VetCAb-ID database, which tracks antimicrobial usage in animal husbandry. The findings indicated that this compound is effective against common infections in poultry flocks, contributing to improved health outcomes and productivity .

Therapeutic Applications

This compound is indicated for various human infections, including:

- Sepsis

- Bronchitis

- Pneumonia

- Cystitis

Clinical studies have shown its effectiveness when administered via intramuscular or intravenous routes, with dosages tailored based on the severity of the infection .

Case Study 1: Efficacy Against Resistant Strains

A clinical study evaluated the effectiveness of this compound against gentamicin-resistant strains of Pseudomonas aeruginosa. Results indicated that this compound maintained activity where gentamicin failed, showcasing its potential as a treatment option for resistant infections .

Case Study 2: Poultry Health Improvement

In a field study conducted in Pakistan, the use of this compound significantly reduced mortality rates in poultry affected by bacterial infections. The VetCAb-ID database revealed a correlation between antibiotic use and improved flock health metrics, emphasizing its role in veterinary therapeutics .

Data Tables

Mécanisme D'action

Micronomicin sulfate exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding causes a misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the polypeptide chains. The production of defective and non-functional proteins disrupts bacterial cell function and integrity, ultimately resulting in bacterial cell death . The antibiotic is particularly effective against aerobic bacteria due to its dependence on oxygen-dependent active transport mechanisms .

Comparaison Avec Des Composés Similaires

Micronomicin sulfate is similar to other aminoglycoside antibiotics such as gentamicin, tobramycin, and amikacin. it has unique properties that distinguish it from these compounds:

Gentamicin: Like this compound, gentamicin binds to the 30S ribosomal subunit, but it has a different spectrum of activity and is often used to treat different types of infections.

Tobramycin: Tobramycin is also an aminoglycoside antibiotic, but it is more commonly used in the treatment of Pseudomonas aeruginosa infections, particularly in cystic fibrosis patients.

Amikacin: Amikacin is similar to this compound in its mechanism of action, but it is often reserved for use in infections caused by multi-drug resistant bacteria due to its broader spectrum of activity.

Activité Biologique

Micronomicin sulfate is an aminoglycoside antibiotic that exhibits a broad spectrum of antibacterial activity. It is particularly effective against both Gram-positive and Gram-negative bacteria, making it a valuable option in clinical settings. This article explores the biological activity of this compound, including its mechanism of action, clinical applications, and relevant case studies.

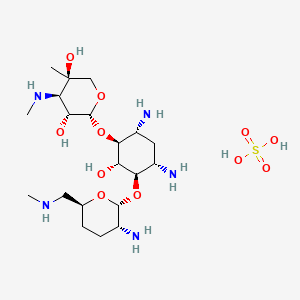

Chemical Structure

this compound is the sulfate salt of micronomicin, with the molecular formula . It is freely soluble in water, which facilitates its use in various formulations for intravenous administration .

Mechanism of Action

this compound functions by binding to the 30S ribosomal subunit of bacterial ribosomes. This binding disrupts mRNA translation, leading to the production of faulty proteins or preventing protein synthesis altogether. This mechanism is characteristic of aminoglycosides and contributes to its bactericidal properties .

Antibacterial Spectrum

This compound demonstrates effectiveness against a wide range of bacterial pathogens:

| Bacterial Species | Gram Type |

|---|---|

| Staphylococcus aureus | Positive |

| Staphylococcus epidermidis | Positive |

| Escherichia coli | Negative |

| Pseudomonas aeruginosa | Negative |

| Bacillus subtilis | Positive |

| Bacillus cereus | Positive |

This broad-spectrum activity makes this compound a suitable candidate for treating various infections, particularly those caused by resistant strains .

Clinical Applications and Case Studies

This compound has been employed in several clinical studies, demonstrating its efficacy in treating infections:

- Urinary Tract Infections (UTIs) : A study reported an 85% success rate in treating UTIs with intravenous micronomicin. Patients received dosages ranging from 60 mg to 120 mg via drip infusion, with no significant side effects noted .

- Septicemia : Another clinical evaluation indicated an 80% effectiveness rate for septicemia treatment using this compound. The study highlighted the compound's potential in severe bacterial infections where timely intervention is critical .

- Combination Therapy : In a comparative study involving herbal treatments and conventional antibiotics, this compound was used alongside cefazolin sodium injection. The combination therapy showed promising results in reducing fever symptoms more effectively than either treatment alone .

Antimicrobial Susceptibility Testing (AST)

This compound is frequently utilized in antimicrobial susceptibility testing (AST) to determine the effectiveness against specific bacterial isolates. Medical microbiologists use various methods such as disc diffusion and minimum inhibitory concentration (MIC) strips to assess susceptibility profiles. This information assists clinicians in selecting appropriate antibiotic regimens for patients .

Summary of Findings

The biological activity of this compound underscores its importance as a therapeutic agent against bacterial infections. Its unique mechanism of action, combined with a broad spectrum of activity against resistant strains, positions it as a vital component in modern antibiotic therapy.

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41N5O7.H2O4S/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2;1-5(2,3)4/h9-19,24-28H,4-8,21-23H2,1-3H3;(H2,1,2,3,4)/t9-,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDGQSCLOYLSEK-SCFBDNQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43N5O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048609 | |

| Record name | Micronomicin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66803-19-8 | |

| Record name | Micronomicin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66803-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Micronomicin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.